N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.
Nitration of Pyrazole: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the pyrimidine and pyrazole rings through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Reduction of Nitro Group: 2-(4-amino-1H-pyrazol-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)propanamide
Substitution on Pyrimidine Ring: Various halogenated derivatives
Hydrolysis: 4,6-dimethylpyrimidine-2-carboxylic acid and 4-nitro-1H-pyrazole
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Agricultural Chemistry: As a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants or pests.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. In agricultural chemistry, it may interfere with key metabolic pathways in plants or pests.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-chloro-1H-pyrazol-1-yl)propanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both a nitro group and a pyrimidine ring, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c1-7-4-8(2)15-12(14-7)16-11(19)9(3)17-6-10(5-13-17)18(20)21/h4-6,9H,1-3H3,(H,14,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBYQYNHUWHPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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